N-Arachidonoyl dopamine

Übersicht

Beschreibung

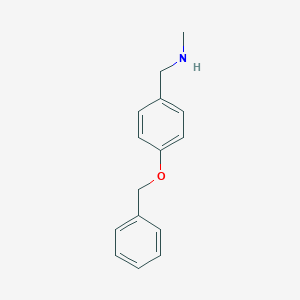

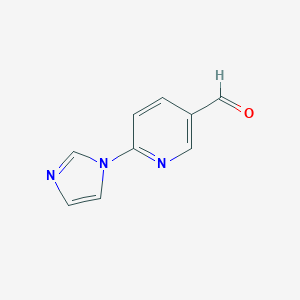

N-Arachidonoyl dopamine (NADA) is an endocannabinoid that acts as an agonist of the CB1 receptor and the transient receptor potential V1 (TRPV1) ion channel . It was first described as a putative endocannabinoid in 2000 and was subsequently identified as an endovanilloid in 2002 . NADA is an endogenous arachidonic acid-based lipid found in the brain of rats, with especially high concentrations in the hippocampus, cerebellum, and striatum .

Molecular Structure Analysis

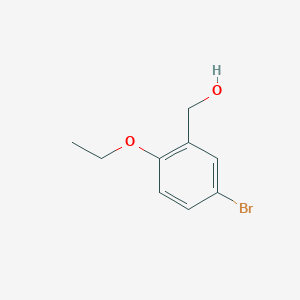

N-acyldopamines, including NADA, consist of a hydrocarbon tail and a polar head group capable of interacting with cell membranes, membrane proteins, or ion channels function .Chemical Reactions Analysis

NADA has been shown to activate both human and rat TRPV1 overexpressed in HEK-293 cells . Other endocannabinoids such as PALDA and STERDA, mediated an entourage effect on NADA-mediated actions, indicating an enhanced calcium mobilization through TRPV1 when coapplied with NADA .Physical And Chemical Properties Analysis

NADA is a fatty amide, a member of catechols, a secondary carboxamide, and a N-(fatty acyl)-dopamine . It is functionally related to dopamine and arachidonic acid .Wissenschaftliche Forschungsanwendungen

Summary of the Application

N-Arachidonoyl dopamine (NADA) has been found to play a crucial role in pain sensitivity associated with sleep deprivation . This neurotransmitter decreases in a brain region called the thalamic reticular nucleus (TRN) due to sleep loss .

Methods of Application or Experimental Procedures

In the study, a mouse model of chronic sleep disruption (CSD) was established. Metabolomics revealed that the level of NADA was decreased in the TRN after CSD . NADA was then administered directly to the TRN of sleep-deprived mice .

Results or Outcomes

The administration of NADA to the TRN reversed the heightened pain sensitivity in sleep-deprived mice . This suggests that NADA plays a crucial role in reducing pain sensitivity associated with sleep deprivation .

Application in Neurodegenerative Diseases

Summary of the Application

N-Arachidonoyl dopamine (NADA) has been shown to protect neural cells from oxidative stress, which is implicated in the pathogenesis of several neurodegenerative diseases .

Methods of Application or Experimental Procedures

In the study, the effects of N-acyl dopamines on the expression of neurotrophic factors in human-induced pluripotent stem cell-derived neuronal cultures were assessed under conditions of oxidative stress induced by hydrogen peroxide .

Results or Outcomes

Application of N-acyl dopamines promoted BDNF release into the culture medium. Under conditions of oxidative stress, N-acyl dopamines prevented cell death 24 hours after oxidative stress induction and promoted the expression of antioxidant enzymes .

Application in Hyperalgesia Induced by Chronic Sleep Disruption

Summary of the Application

NADA has been found to play a crucial role in hyperalgesia (increased pain sensitivity) induced by chronic sleep disruption .

Methods of Application or Experimental Procedures

In the study, a mouse model of chronic sleep disruption was established. The level of NADA was found to decrease in the thalamic reticular nucleus (TRN) after chronic sleep disruption . NADA was then administered directly to the TRN of sleep-deprived mice .

Results or Outcomes

The administration of NADA to the TRN reversed the increased activation of neurons projecting to the thalamus and reduced pain sensitivity in sleep-deprived mice .

Application in Oxidative Stress

Summary of the Application

NADA has been shown to protect neural cells from oxidative stress, which is implicated in the pathogenesis of several neurodegenerative diseases .

Methods of Application or Experimental Procedures

In the study, the effects of NADA on the expression of neurotrophic factors in human-induced pluripotent stem cell-derived neuronal cultures were assessed under conditions of oxidative stress induced by hydrogen peroxide .

Results or Outcomes

Application of NADA promoted the release of Brain-Derived Neurotrophic Factor (BDNF) into the culture medium. Under conditions of oxidative stress, NADA prevented cell death 24 hours after oxidative stress induction and promoted the expression of antioxidant enzymes .

Application in Chronic Sleep Disruption-Induced Hyperalgesia

Summary of the Application

NADA has been found to play a crucial role in hyperalgesia (increased pain sensitivity) induced by chronic sleep disruption .

Methods of Application or Experimental Procedures

In the study, a mouse model of chronic sleep disruption was established. The level of NADA was found to decrease in the thalamic reticular nucleus (TRN) after chronic sleep disruption . NADA was then administered directly to the TRN of sleep-deprived mice .

Results or Outcomes

The administration of NADA to the TRN reversed the increased activation of neurons projecting to the thalamus and reduced pain sensitivity in sleep-deprived mice .

Application in Oxidative Stress

Summary of the Application

NADA has been shown to protect neural cells from oxidative stress, which is implicated in the pathogenesis of several neurodegenerative diseases .

Methods of Application or Experimental Procedures

In the study, the effects of NADA on the expression of neurotrophic factors in human-induced pluripotent stem cell-derived neuronal cultures were assessed under conditions of oxidative stress induced by hydrogen peroxide .

Results or Outcomes

Application of NADA promoted the release of Brain-Derived Neurotrophic Factor (BDNF) into the culture medium. Under conditions of oxidative stress, NADA prevented cell death 24 hours after oxidative stress induction and promoted the expression of antioxidant enzymes .

Zukünftige Richtungen

There is evidence suggesting that NADA is an effective agent to manage neuroinflammatory diseases or pain and can be useful in designing novel therapeutic strategies . Further studies will be needed to thoroughly elucidate the mechanisms by which NADA exerts its effects in vivo . Additionally, the observed dramatic difference in the mode of action of N-acyl dopamines points to the possible existence of novel pathogenic mechanisms of neurodegeneration induced by prolonged uncompensated production of these substances within neuronal tissue .

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVPIAAVGAWJNQ-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415208 | |

| Record name | N-Arachidonoyldopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Arachidonoyl dopamine | |

CAS RN |

199875-69-9 | |

| Record name | N-Arachidonoyldopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199875-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arachidonyl dopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199875699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Arachidonoyldopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ARACHIDONOYL DOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8NX2KL2YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)

![Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-](/img/structure/B173310.png)